molecular formula C13H24N2O2 B1324344 Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate CAS No. 202797-03-3

Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Cat. No. B1324344
M. Wt: 240.34 g/mol
InChI Key: WVEPNZWEHKIHOM-UHFFFAOYSA-N
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Description

“Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate” is a chemical compound with the molecular weight of 276.81 . It is also known as "tert-butyl (1R,3r,5S)-3-amino-9-azabicyclo [3.3.1]nonane-9-carboxylate hydrochloride" .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 276.81 and 240.35 , and its boiling point is 331.1±35.0 C at 760 mmHg . It should be stored at room temperature or 4C , and protected from light .

Scientific Research Applications

Synthesis and Structure

Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate plays a significant role in the synthesis of constrained peptidomimetics, which are important in peptide-based drug discovery. A study by Mandal et al. (2005) outlines an efficient synthesis process for 9-tert-butoxycarbonyl-2-oxo-3-(N-tert-butoxycarbonylamino)-1-azabicyclo[4.3.0]nonane, a related compound. This synthesis provides building blocks for solid-phase synthesis, underlining its utility in pharmaceutical research (Mandal et al., 2005).

In another study, Moriguchi et al. (2014) synthesized tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester. This work involved characterizing the molecular structure through X-ray diffraction analysis, highlighting the compound's structural significance in scientific research (Moriguchi et al., 2014).

Catalytic Properties and Reactions

Research by Moskalenko et al. (2011) demonstrated the catalytic hydrogenation of 3-benzyl- and 3-tert-butoxycarbonyl-3-azabicyclo[3.3.1]nonan-9-one oximesto produce 3-substituted 3-azabicyclo[3.3.1]nonan-9-amines. These were further converted into various derivatives like amides, Schiff bases, and isothiocyanates, showcasing the compound's versatility in chemical transformations (Moskalenko et al., 2011).

Conformation and Packing Studies

Kumaran et al. (1999) investigated the molecular structures and conformations of similar 3-azabicyclononanes, providing insights into the compound's molecular geometry and packing. This research is crucial for understanding the conformational stability and interaction of such compounds in various applications (Kumaran et al., 1999).

Enantioselective Synthesis

Garrido et al. (2013) described an enantioselective synthesis of a related 2-azabicyclo[3.3.1]nonane-9-carboxylic acid with embedded Morphan motif. This demonstrates the utility of such compounds in the synthesis of complex molecular structures with specific stereochemical configurations, important in the development of enantiomerically pure pharmaceuticals (Garrido et al., 2013).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P280, P301+P312, P302+P352, P305+P351+P338, which provide guidance on how to handle the compound safely .

properties

IUPAC Name

tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-10-5-4-6-11(15)8-9(14)7-10/h9-11H,4-8,14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVEPNZWEHKIHOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCCC1CC(C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00632527
Record name tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

CAS RN

202797-03-3
Record name tert-Butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00632527
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
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Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate
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Tert-butyl 3-amino-9-azabicyclo[3.3.1]nonane-9-carboxylate

Citations

For This Compound
2
Citations
S Peddibhotla, PM Hershberger, RJ Kirby… - Bioorganic & medicinal …, 2020 - Elsevier
The chemokine system plays an important role in mediating a proinflammatory microenvironment for tumor growth in hepatocellular carcinoma (HCC). The CXCR6 receptor and its …
Number of citations: 11 www.sciencedirect.com
L Huang, H Li, L Li, L Niu, R Seupel, C Wu… - Journal of Medicinal …, 2019 - ACS Publications
Herein, we report the discovery of a series of new P300/CBP-associated factor (PCAF) bromodomain (BRD) inhibitors, which were obtained through a hit discovery process and …
Number of citations: 10 pubs.acs.org

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